5-MethoxyN,N-dibutyltryptamine

Description

Categorization as a Substituted Tryptamine (B22526) Derivative

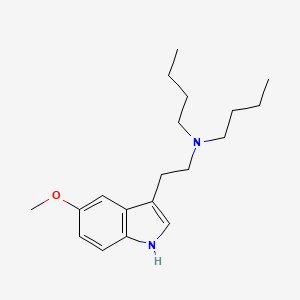

5-MeO-DBT is structurally classified as a substituted tryptamine. wikipedia.org The core of its structure is the tryptamine backbone, which is an indole (B1671886) moiety linked to an ethylamine (B1201723) group. Specifically, 5-MeO-DBT is characterized by a methoxy (B1213986) group (–OCH3) attached to the fifth position of the indole ring. caymanchem.comnih.gov Furthermore, the nitrogen atom of the ethylamine side chain is substituted with two butyl groups, hence the N,N-dibutyl designation. caymanchem.comnih.gov This specific arrangement of functional groups places it within the broader family of N,N-dialkylated tryptamines. caymanchem.com Its formal chemical name is N,N-dibutyl-5-methoxy-1H-indole-3-ethanamine. caymanchem.comcaymanchem.com

Table 1: Chemical Properties of 5-Methoxy-N,N-dibutyltryptamine

| Property | Value |

|---|---|

| Molecular Formula | C19H30N2O caymanchem.comnih.gov |

| Molar Mass | 302.5 g/mol caymanchem.com |

| IUPAC Name | N-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butan-1-amine |

| Synonyms | 5-methoxy-N,N-Dibutyltryptamine, 5-MeO-BET, N,N-dibutyl-5-Methoxytryptamine caymanchem.com |

| CAS Number | 73785-42-9 caymanchem.com |

Contemporary Research Landscape of 5-MeO-DBT

The current body of research on 5-MeO-DBT is predominantly focused on its analytical chemistry and characterization. wikipedia.org Scientific investigations have been conducted to establish its analytical profile using various techniques to facilitate its identification in forensic and clinical settings. shulginresearch.netnih.gov Studies have detailed the characterization of synthetic routes to psychoactive tryptamines, including N,N-dialkylated derivatives like 5-MeO-DBT, employing methods such as Gas Chromatography-Electron Ionization-Ion Trap Mass Spectrometry (GC-EI-ITMS), Electrospray Ionization-Tandem Mass Spectrometry (ESI-TQ-MS-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. caymanchem.com

This focus on analytical characterization is crucial for law enforcement and public health, as the emergence of new psychoactive substances requires the availability of reference materials and validated detection methods. shulginresearch.netnih.gov A 2005 study in the journal Analyst provided a detailed analytical chemistry profile of synthetic routes to psychoactive tryptamines, which is relevant to understanding compounds like 5-MeO-DBT. caymanchem.comcaymanchem.com Despite these analytical efforts, there is a significant gap in the scientific literature regarding the pharmacological properties of 5-MeO-DBT. wikipedia.org The effects of this specific compound have not been formally studied, distinguishing it from more well-researched tryptamines like 5-MeO-DMT. wikipedia.orgdrugbank.comnih.gov

Table 2: Analytical Data for 5-Methoxy-N,N-dibutyltryptamine

| Analytical Technique | Data |

|---|---|

| Purity | ≥98% caymanchem.com |

| UV/Vis Maximum Absorbance (λmax) | 225, 280 nm caymanchem.comcaymanchem.com |

| Appearance | Crystalline solid caymanchem.com |

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O/c1-4-6-11-21(12-7-5-2)13-10-16-15-20-19-9-8-17(22-3)14-18(16)19/h8-9,14-15,20H,4-7,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGCRISHWANOTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCC1=CNC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10704547 | |

| Record name | 5-Methoxy-N,N-dibutyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73785-42-9 | |

| Record name | 5-Methoxy-N,N-dibutyltryptamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methoxy-N,N-dibutyltryptamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10704547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-N,N-DIBUTYLTRYPTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q454YC4LIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization of 5 Meo Dbt

Established Synthetic Routes for N,N-Dialkylated Tryptamines Relevant to 5-MeO-DBT

The synthesis of N,N-dialkylated tryptamines, including 5-MeO-DBT, often employs well-established chemical pathways. These routes are foundational in producing the tryptamine (B22526) scaffold and subsequently modifying it to achieve the desired dialkylation.

Characterization of the Speeter and Anthony Synthetic Route

A pivotal and widely recognized method for preparing N,N-dialkylated tryptamines is the Speeter and Anthony procedure. psu.edursc.org This synthetic strategy is considered one of the most significant approaches for producing these compounds. psu.edursc.org The process typically begins with a substituted indole (B1671886), in this case, 5-methoxyindole (B15748).

The key steps of the Speeter and Anthony route involve:

Acylation: The 5-methoxyindole undergoes acylation with oxalyl chloride. This reaction forms an intermediate, 5-methoxyindole-3-yl-glyoxalyl chloride. psu.edu

Amidation: The resulting acid chloride is then reacted with a secondary amine, which for the synthesis of 5-MeO-DBT would be dibutylamine, to form the corresponding glyoxalylamide.

Reduction: The final step is the reduction of the glyoxalylamide intermediate. Lithium aluminum hydride (LiAlH4) is a common reducing agent used for this transformation, yielding the target N,N-dialkylated tryptamine. psu.edu

This synthetic pathway has been thoroughly characterized using various analytical techniques to confirm the structure of the final product and identify any potential side products. psu.educaymanchem.com

Process Optimization for Scalable Synthesis

For broader applications, the synthesis of tryptamine derivatives often requires optimization for scalability. Recent advancements have focused on developing methods that are not only efficient but also suitable for larger-scale production. google.com One such approach involves continuous flow synthesis. nih.govrsc.org This technique offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for in-line extraction and purification. nih.govrsc.org

For instance, a continuous flow synthesis of N,N-dimethyltryptamine (DMT) and its analogs has been developed utilizing a Fischer indole reaction. nih.gov While this example focuses on DMT, the principles can be adapted for other N,N-dialkylated tryptamines. The process can yield gram-scale quantities of the target compound, which can then be converted to a more stable salt form, such as a fumarate, for easier handling and long-term storage. nih.gov The use of greener solvents in these processes is also a key consideration for sustainable and scalable synthesis. rsc.org

Advanced Analytical Techniques for 5-MeO-DBT Characterization

To ensure the identity and purity of synthesized 5-MeO-DBT, a suite of advanced analytical techniques is employed. These methods provide detailed structural information and are crucial for both research and forensic applications. caymanchem.comglpbio.com

Gas Chromatography-Electron Ionization-Ion Trap Mass Spectrometry (GC-EI-ITMS)

Gas chromatography coupled with mass spectrometry is a powerful tool for the separation and identification of volatile and semi-volatile compounds like 5-MeO-DBT. In GC-EI-ITMS, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. shulginresearch.net As the separated components elute from the column, they enter the mass spectrometer, where they are bombarded with electrons (electron ionization), causing them to fragment in a predictable manner.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments. rsc.org For N,N-dialkylated tryptamines, characteristic fragmentation patterns, such as β-cleavage leading to the formation of an iminium ion, are observed and aid in their identification. rsc.org This technique has been successfully used to characterize a wide range of synthetic tryptamines. nih.govfree.fr

Electrospray Ionization-Triple Quadrupole Mass Spectrometry (ESI-TQ-MS-MS)

Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) is another critical technique for the characterization of tryptamines. rsc.org ESI is a soft ionization technique that is particularly useful for analyzing less volatile or thermally labile molecules. In this method, a solution of the analyte is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass spectrometer.

A triple quadrupole (TQ) mass spectrometer allows for tandem mass spectrometry (MS/MS) experiments, such as product ion scanning and selected reaction monitoring (SRM). In a typical product ion scan, a specific precursor ion (e.g., the protonated molecule [M+H]+ of 5-MeO-DBT) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole. researchgate.net This provides detailed structural information and high selectivity. The major fragmentation pathways for N,N-dialkylated tryptamines in ESI-MS/MS often involve cleavage of the side chain. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 5-MeO-DBT. Both ¹H NMR and ¹³C NMR are used to provide a detailed map of the carbon and hydrogen atoms within the molecule.

¹H NMR: This technique provides information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their relative numbers. For 5-MeO-DBT, the ¹H NMR spectrum would show distinct signals for the aromatic protons on the indole ring, the methoxy (B1213986) group protons, and the protons of the two butyl groups on the nitrogen atom. biomolther.org

¹³C NMR: This provides information on the different carbon environments in the molecule. The spectrum for 5-MeO-DBT would show characteristic chemical shifts for the carbons of the indole ring, the methoxy group, and the butyl chains. biomolther.org

Together, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the complete assignment of all proton and carbon signals, confirming the precise structure of the synthesized compound. psu.edu

Interactive Data Table: Analytical Data for Tryptamine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Key Mass Spec Fragments (m/z) |

| 5-MeO-DBT | C19H30N2O | 302.5 | Data not available in search results | Data not available in search results | Data not available in search results |

| DBT | C18H28N2 | 272.43 | 7.58 (d), 7.45 (d), 7.26-7.17 (m), 7.12 (t), 3.38 (t), 3.13 (t), 3.04-3.16 (m), 1.48-1.60 (m), 1.17-1.31 (m), 0.80 (t) biomolther.org | 136.68, 127.17, 123.77, 121.66, 118.94, 118.72, 112.01, 109.75, 52.59, 51.80, 25.29, 19.97, 19.87, 14.03 biomolther.org | 273.2326 ([M+H]+) biomolther.org |

| 5-MeO-DIPT | C17H26N2O | 274.4 | 3.09 (sept), 2.70 (m), 2.68 (m), 1.05 (d) psu.edu | 52.2, 49.2, 28.8, 20.6 psu.edu | 261, 160 researchgate.net |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS-MS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) is a powerful analytical technique for the identification of novel psychoactive substances. While specific studies focusing exclusively on 5-MeO-DBT are limited, the methodology has been successfully applied to the analysis of structurally related tryptamines, such as α-Methyltryptamine (α-MT). mdpi.com

In a typical application for tryptamine analysis, the process involves a chromatographic system, like a Dionex UltiMate 3000, coupled with a high-resolution mass spectrometer, such as a Thermo Scientific Q Exactive instrument equipped with a heated electrospray ionization (HESI) source. mdpi.com The chromatographic separation is often achieved using specialized columns, for instance, a Kinetex Biphenyl column (150 × 2.1 mm, 2.6 μm), which separates the analyte from other matrix components before it enters the mass spectrometer. mdpi.com The mass spectrometer provides high-resolution mass data, which allows for the determination of the elemental composition of the parent molecule and its fragments, aiding in the identification of unknown compounds. mdpi.com For instance, the use of Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) has been effective in analyzing various alkaloids. researchgate.net

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS or LC-MS/MS) is a highly sensitive and selective method used for the simultaneous determination and quantification of tryptamine analogs in various samples. researchgate.net This technique has been extensively validated for compounds structurally similar to 5-MeO-DBT, such as 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT). nih.govnih.gov

A validated LC-MS/MS method for the analysis of 5-MeO-DMT and its metabolite, bufotenine (B1668041), in serum provides a clear example of the technique's application. nih.govnih.gov Sample preparation can be achieved through a simple protein precipitation method. nih.govnih.gov The detection is accomplished using multiple reaction monitoring (MRM) in the positive ion mode, which ensures high specificity and sensitivity. nih.govnih.gov For 5-MeO-DMT, the specific mass transition monitored is m/z 219.2→174.2. nih.govnih.gov

The method demonstrates excellent performance characteristics, as detailed in the table below.

Table 1: LC-MS/MS Method Parameters and Validation for 5-MeO-DMT Analysis

| Parameter | Value |

|---|---|

| Analyte | 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) |

| Internal Standard | 5-Methyl-N,N-dimethyltrypamine |

| Mass Transition (MRM) | m/z 219.2 → 174.2 |

| Retention Time | 2.8 minutes |

| Linearity Range | 0.90–5,890 ng/mL |

| Intra-day Precision & Accuracy | < 15% |

| Inter-day Precision & Accuracy | < 15% |

| Recovery | > 75% |

| Total Run Time | 9 minutes |

Data derived from a study on 5-MeO-DMT analysis in mouse serum. nih.govnih.gov

This level of sensitivity and reliability makes UHPLC-MS/MS a preferred method for the quantitative analysis of tryptamines in biological matrices. researchgate.netnih.gov It is considered a complementary approach to gas chromatography-mass spectrometry (GC-MS) for the unequivocal differentiation of tryptamine isomers. researchgate.net

Pharmacological Profile of 5 Meo Dbt

Serotonergic Receptor Interactions of 5-MeO-DBT

Research into the effects of substituted tryptamines has provided specific data on how 5-MeO-DBT engages with key serotonergic targets. nih.govresearchgate.net

At the 5-HT2C receptor, 5-MeO-DBT demonstrates activity as a nearly full agonist. nih.govresearchgate.net However, among a range of tested substituted tryptamines, it exhibited the lowest efficacy in one study, at 75.6%. nih.govresearchgate.net Its potency at this receptor was also found to be lower than that of N,N-Dimethyltryptamine (DMT). nih.govresearchgate.net

5-MeO-DBT displays partial agonist activity at the 5-HT2A receptor. nih.govresearchgate.net In functional assays, it showed the lowest efficacy of all tested tryptamines, recorded at 17.5% stimulation compared to serotonin (B10506). nih.govresearchgate.net This makes it the only compound in that specific study with a lower efficacy than DMT at the 5-HT2A receptor. nih.govresearchgate.net

At the 5-HT1A receptor, 5-MeO-DBT acts as a full agonist. nih.govresearchgate.net Its potency was found to be similar to that of DMT. nih.govresearchgate.net Generally, 5-methoxy substituted tryptamines tend to show higher affinity and potency for the 5-HT1A receptor. nih.govresearchgate.net

Studies investigating the interaction of various tryptamines with the serotonin transporter (SERT) indicate that 5-MeO-DBT has a measurable affinity for this transporter. d-nb.inforesearchgate.net The size of the molecular groups on the amino group of the tryptamine (B22526) structure has been shown to significantly influence this affinity. d-nb.inforesearchgate.net

Interactive Data Table: Serotonergic Receptor Interactions of 5-MeO-DBT

| Target | Receptor Type | Efficacy (%) | Potency (EC50) |

| 5-HT2C | Serotonin | 75.6% | Lower than DMT |

| 5-HT2A | Serotonin | 17.5% | Data Not Available |

| 5-HT1A | Serotonin | Full Agonist | Similar to DMT |

| SERT | Transporter | Data Not Available | Data Not Available |

Insights from Analogous Tryptamines on Potential Pharmacological Targets

The pharmacological profiles of structurally related compounds can offer insights into the potential, yet unconfirmed, targets of 5-MeO-DBT.

Adrenergic receptors, which are crucial for regulating physiological stress responses, are a class of G protein-coupled receptors that respond to catecholamines like norepinephrine (B1679862) and epinephrine. indigobiosciences.com While direct data on 5-MeO-DBT's interaction with adrenergic receptors is lacking, the profiles of analogous compounds suggest this is a potential area of interaction. For instance, the structurally related compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has been found to bind to the noradrenergic transporter. nih.gov Furthermore, some psychoactive substances are known to interact with adrenergic receptors; for example, mescaline's highest affinity is for the α2C adrenergic receptor. plos.org This suggests that, like other tryptamines and related compounds, 5-MeO-DBT could potentially have some affinity for the adrenergic system, although this has not been experimentally verified.

Analysis of Kappa Opioid Receptor Binding

There is no available research that has examined the binding affinity or functional modulation of 5-Methoxy-N,N-dibutyltryptamine at the kappa opioid receptor (KOR). The interaction of tryptamine derivatives with opioid receptors is not their primary mechanism of action, and the affinity of most tryptamines for these sites is generally low. However, without specific studies on 5-MeO-DBT, its potential for interaction with KOR remains unknown.

**3.2.4. Examination of Sigma Receptor Subtype Affinity (σ₁, σ₂) **

No studies have been published that report the binding affinity (Kᵢ) of 5-Methoxy-N,N-dibutyltryptamine for either the sigma-1 (σ₁) or sigma-2 (σ₂) receptor subtypes.

For comparative purposes, the structurally related compound 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) has been studied and generally shows very low to negligible affinity for sigma receptors. Data from the NIMH Psychoactive Drug Screening Program (PDSP) indicates Kᵢ values for 5-MeO-DMT are greater than 10,000 nM for the σ₁ receptor and 3,689 nM for the σ₂ receptor, suggesting a weak interaction. researchgate.net It is important to note that these values are for 5-MeO-DMT and cannot be extrapolated to 5-MeO-DBT, as small structural changes, such as altering the N-alkyl substituents from methyl to butyl groups, can significantly impact receptor binding affinity.

Dopamine (B1211576) Transporter (DAT) Modulation

The modulatory effects of 5-Methoxy-N,N-dibutyltryptamine on the dopamine transporter (DAT) have not been specifically reported in the scientific literature. Therefore, its capacity to inhibit or reverse dopamine reuptake is currently uncharacterized.

Analysis of the closely related compound, 5-MeO-DMT, shows that it has very little effect on dopamine reuptake, with a reported Kᵢ value for DAT of over 10,000 nM. researchgate.net Another related tryptamine, 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), has been noted to have a lower affinity for DAT compared to the serotonin transporter. researchgate.net These findings for related compounds highlight the need for specific experimental data for 5-MeO-DBT to determine its own unique profile at the dopamine transporter.

Metabolism and Pharmacokinetics of 5 Meo Dbt

In Vitro Metabolic Pathways of Substituted Tryptamines (e.g., 5-MeO-DMT, 5-MeO-DALT)ingentaconnect.comnih.gov

Studies on substituted tryptamines like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT) show that they are extensively metabolized through several key pathways. ingentaconnect.comnih.gov The primary metabolic reactions include O-demethylation, N-dealkylation, hydroxylation, and oxidation. ingentaconnect.comuni-saarland.de For 5-methoxylated tryptamines, O-demethylation is a significant route. nih.govuni-saarland.de Following these initial transformations, the resulting metabolites often undergo extensive Phase II conjugation. nih.govuni-saarland.de

Based on research with analogous compounds, the metabolism of 5-MeO-DBT is expected to follow these principal routes. The major metabolic pathways for similar tryptamines are summarized below.

| Compound | Major Metabolic Pathways | Key Enzymes Involved |

| 5-MeO-DMT | Oxidative deamination, O-demethylation, N-demethylation, N-oxygenation. nih.govnih.govtaylorandfrancis.com | MAO-A, CYP2D6. nih.govpsu.edu |

| 5-MeO-DALT | O-demethylation, N-dealkylation, hydroxylation, N-oxidation, glucuronidation, sulfation. nih.gov | CYP1A2, CYP2C19, CYP2D6, CYP3A4. nih.gov |

| 4-AcO-DiPT | Ester hydrolysis, O-glucuronidation, O-sulfation, N-oxidation, N-dealkylation. jefferson.edudntb.gov.ua | Not specified. |

Deamination via Monoamine Oxidase A (MAO-A)nih.govpsu.edu

Monoamine oxidase (MAO) is a key enzyme family in the metabolism of monoamine neurotransmitters and various xenobiotics. taylorandfrancis.com For tryptamine (B22526) derivatives, MAO-A is the primary enzyme responsible for catalyzing oxidative deamination. taylorandfrancis.comtaylorandfrancis.com This process is a major inactivation pathway for compounds like 5-MeO-DMT. nih.govnih.govpsu.edu The reaction converts the tryptamine into an unstable aldehyde intermediate, which is then further oxidized to an indoleacetic acid derivative. wikipedia.org For 5-MeO-DMT, this results in the formation of 5-methoxyindole-3-acetic acid (5-MIAA), its main metabolite found in rat urine. nih.govresearchgate.net It is presumed that 5-MeO-DBT would also be a substrate for MAO-A, undergoing deamination to form the corresponding aldehyde and then 5-methoxy-3-indoleacetic acid.

O-Demethylation via Cytochrome P450 Enzymes (e.g., CYP2D6)nih.govpsu.edu

The cytochrome P450 (CYP) system is a superfamily of enzymes central to drug metabolism. For 5-methoxylated tryptamines, O-demethylation is a crucial metabolic step. rsc.org Specifically, the polymorphic enzyme CYP2D6 has been identified as the major catalyst for the O-demethylation of 5-MeO-DMT to its active metabolite, bufotenine (B1668041) (5-HO-DMT). nih.govpsu.edunih.gov This pathway has been confirmed in human liver microsomes and with recombinant CYP2D6 enzymes. psu.edu Studies on 5-MeO-DALT also show that O-demethylation is a significant metabolic route, mediated in part by CYP2D6 and CYP2C19. nih.govresearchgate.net Given the structural similarity, it is highly probable that 5-MeO-DBT undergoes O-demethylation via CYP2D6 to form 5-hydroxy-N,N-dibutyltryptamine (5-HO-DBT).

| Enzyme | Substrate Example | Metabolic Reaction |

| MAO-A | 5-MeO-DMT | Oxidative Deamination. nih.govntnu.no |

| CYP2D6 | 5-MeO-DMT | O-Demethylation. nih.govpsu.edu |

| CYP2C19 | 5-MeO-DALT | O-Demethylation, N-Dealkylation. researchgate.net |

| CYP3A4 | 5-MeO-DALT | N-Dealkylation. nih.govresearchgate.net |

| CYP1A2 | 5-MeO-DALT | Hydroxylation. nih.govresearchgate.net |

N-Demethylation Processesingentaconnect.comuni-saarland.de

N-dealkylation, the removal of alkyl groups from the nitrogen atom of the side chain, is another common Phase I metabolic pathway for N,N-disubstituted tryptamines. ingentaconnect.comuni-saarland.deresearchgate.net For 5-MeO-DMT, N-demethylation is considered a minor metabolic pathway compared to deamination and O-demethylation. taylorandfrancis.comresearchgate.net However, for tryptamines with larger N-alkyl substituents, such as 5-MeO-DALT, N-deallylation is a prominent transformation. nih.gov The cytochrome P450 enzymes, including CYP2C19, CYP2D6, and CYP3A4, have been implicated in the N-dealkylation of tryptamines. researchgate.net For 5-MeO-DBT, this process would involve the sequential removal of the butyl groups to form N-butyl-5-methoxytryptamine (5-MeO-NBT) and subsequently 5-methoxytryptamine.

N-Oxygenation Reactionsingentaconnect.comuni-saarland.de

N-oxidation is another reported metabolic pathway for tryptamines, leading to the formation of N-oxide metabolites. uni-saarland.detaylorandfrancis.com This reaction can occur on the tertiary amine of the side chain. While it is generally a minor pathway for compounds like 5-MeO-DMT in humans, N-oxide has been identified as a major metabolite in rat tissues. taylorandfrancis.com In studies of other tryptamines, such as 4-AcO-DiPT and 5-MeO-MiPT, N-oxide metabolites have been identified and suggested as potential biomarkers of consumption. jefferson.edudntb.gov.uanih.gov Therefore, the formation of 5-MeO-DBT-N-oxide is a plausible, albeit likely minor, metabolic route.

Glucuronidation and Sulfation (Phase II Metabolism)dntb.gov.uanumberanalytics.com

Following Phase I reactions that introduce hydroxyl groups (e.g., via O-demethylation or ring hydroxylation), the resulting metabolites undergo Phase II conjugation to enhance their water solubility and facilitate elimination from the body. researchgate.net The most common Phase II reactions for tryptamine metabolites are glucuronidation and sulfation. nih.govuni-saarland.dedntb.gov.ua For example, the O-demethylated metabolite of 5-MeO-DMT, bufotenine, can be conjugated to form bufotenine glucuronide. nih.govresearchgate.net Similarly, studies on 4-AcO-DiPT and 5-MeO-DALT have shown that their hydroxylated metabolites are extensively conjugated with glucuronic acid and sulfate (B86663). nih.govjefferson.edudntb.gov.ua It is expected that the hydroxylated metabolites of 5-MeO-DBT, such as 5-HO-DBT, would also be subject to extensive glucuronidation and sulfation before excretion. dntb.gov.ua

Analytical Methodologies for Metabolite Detection in Biological Samplesnumberanalytics.comnumberanalytics.com

The detection and quantification of tryptamines and their metabolites in biological matrices like blood, urine, and hair present analytical challenges due to their low concentrations and rapid metabolism. numberanalytics.commdpi.com Highly sensitive and specific analytical techniques are required for their identification.

The most widely used methods are based on mass spectrometry coupled with chromatographic separation. numberanalytics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred technique for the analysis of tryptamines and their metabolites due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including polar and thermally labile metabolites like glucuronide and sulfate conjugates. numberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HR-MS/MS) is particularly valuable for identifying unknown metabolites in research settings. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool for the analysis of tryptamines. numberanalytics.com It often requires derivatization of the analytes (e.g., with trimethylsilyl (B98337) agents) to increase their volatility and improve chromatographic performance. researchgate.net While generally less sensitive than LC-MS/MS for this class of compounds, GC-MS provides excellent structural information based on electron ionization fragmentation patterns, which can help differentiate isomers. numberanalytics.comresearchgate.net

Sample preparation is a critical step to minimize matrix effects and concentrate the analytes. numberanalytics.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). numberanalytics.com For conjugated metabolites, an enzymatic hydrolysis step (e.g., using β-glucuronidase) is often employed prior to extraction to cleave the conjugate and analyze the parent metabolite. tandfonline.com

| Analytical Technique | Sample Types | Key Features |

| LC-MS/MS | Blood, Urine, Hair. numberanalytics.com | High sensitivity and selectivity; suitable for polar and non-volatile metabolites (e.g., glucuronides). numberanalytics.comnumberanalytics.com |

| GC-MS | Blood, Urine. numberanalytics.comtandfonline.com | Good for structural elucidation; often requires derivatization. numberanalytics.comresearchgate.net |

| LC-HR-MS/MS | Urine, Blood, Microsomal Incubates. nih.govnih.gov | Excellent for identifying novel or unknown metabolites. nih.gov |

| Immunoassays | Not specified | Can be used for preliminary screening but lack specificity compared to chromatographic methods. numberanalytics.com |

In Vivo Metabolic Fate in Preclinical Models (Based on Analogous Compounds)

Direct metabolic studies on 5-Methoxy-N,N-dibutyltryptamine (5-MeO-DBT) in preclinical models are not available in current scientific literature. However, the metabolic fate of this compound can be inferred by examining structurally similar N,N-dialkylated tryptamines, such as 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT), which have been studied in animal models, particularly in rats.

The metabolism of these analogous compounds generally proceeds through several key pathways:

O-demethylation: Removal of the methyl group from the 5-methoxy position.

N-dealkylation: Removal of one or both alkyl groups from the amine.

Oxidative deamination: Removal of the amine group, primarily mediated by monoamine oxidase (MAO).

Hydroxylation: Addition of a hydroxyl group to the indole (B1671886) ring, typically at the 6-position.

Phase II Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to increase water solubility and facilitate excretion.

In a study involving rats administered 5-MeO-DMT, the primary metabolites identified in urine were 5-methoxyindoleacetic acid (5-MIAA), resulting from oxidative deamination, which accounted for 54% of the metabolites. nih.gov Other significant metabolites included the glucuronide conjugate of O-demethylated 5-MeO-DMT (bufotenine), as well as 5-hydroxyindoleacetic acid (5-HIAA) and bufotenine itself. nih.gov

For 5-MeO-DIPT, studies in male Wistar rats identified several metabolites in urine following oral administration. researchgate.net The main metabolic reactions were O-demethylation and N-deisopropylation. researchgate.net The identified metabolites included 5-methoxy-N-isopropyltryptamine (from N-deisopropylation), 5-hydroxy-N,N-diisopropyltryptamine (from O-demethylation), 5-hydroxy-N-isopropyltryptamine (from both O-demethylation and N-deisopropylation), and 5-methoxyindole-3-acetic acid (from oxidative deamination). researchgate.net Of the administered dose, the O-demethylated metabolite, 5-hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT), was the most abundant, accounting for 20.5% in rat urine over 24 hours. researchgate.net

The table below summarizes the primary metabolites of analogous compounds found in rat models.

| Parent Compound | Metabolic Pathway | Metabolite Identified in Rat Models | Reference |

|---|---|---|---|

| 5-MeO-DMT | Oxidative Deamination | 5-Methoxyindoleacetic acid (5-MIAA) | nih.gov |

| O-demethylation & Glucuronidation | 5-Hydroxy-N,N-dimethyltryptamine glucuronide (Bufotenine glucuronide) | nih.gov | |

| O-demethylation & Oxidative Deamination | 5-Hydroxyindoleacetic acid (5-HIAA) | nih.gov | |

| O-demethylation | Bufotenine | nih.gov | |

| 5-MeO-DIPT | O-demethylation | 5-Hydroxy-N,N-diisopropyltryptamine (5-OH-DIPT) | researchgate.net |

| O-demethylation & N-deisopropylation | 5-Hydroxy-N-isopropyltryptamine | researchgate.net | |

| Oxidative Deamination | 5-Methoxyindole-3-acetic acid | researchgate.net | |

| N-deisopropylation | 5-Methoxy-N-isopropyltryptamine | researchgate.net |

The metabolism of tryptamines, like many xenobiotics, exhibits significant variation across different species. um.edu.mt These differences are critical, as findings from preclinical animal models may not directly translate to humans. um.edu.mt Variations arise from differences in the expression levels and activity of metabolic enzymes, such as the cytochrome P450 (CYP) superfamily and monoamine oxidases (MAO). um.edu.mt

A clear example of species-specific differences is seen in the metabolism of 5-MeO-DIPT between rats and humans. In rat liver microsomes, the primary metabolic pathway is side-chain N-deisopropylation, while aromatic O-demethylation is a minor route. nih.gov Conversely, in human liver microsomes, O-demethylation is the major pathway, and N-deisopropylation is minor. nih.gov This highlights a fundamental difference in how these two species handle the compound. The primary enzymes involved also differ; in male rats, N-dealkylation is mediated by CYP2C11 and CYP3A2, and O-demethylation by CYP2D2 and CYP2C6. nih.gov In humans, CYP2D6 is the main enzyme for O-demethylation, while multiple enzymes (CYP1A2, CYP2C8, CYP2C19, and CYP3A4) contribute to N-deisopropylation. nih.govresearchgate.net

Further illustrating these differences, studies on various tryptamines and indoles have shown that the activity of specific enzymes, such as indole 6-hydroxylase, varies considerably among animal species like rabbits, rats, hamsters, and pigeons. um.edu.mtum.edu.mt For instance, amphetamine is primarily deaminated in rabbits but hydroxylated in rats and dogs. um.edu.mt Such qualitative and quantitative variations underscore the difficulty in extrapolating metabolic data from one species to another. um.edu.mt

The table below outlines some of the known species-specific differences in the metabolism of analogous tryptamines.

| Compound | Species | Major Metabolic Pathway | Primary Enzymes Involved | Reference |

|---|---|---|---|---|

| 5-MeO-DIPT | Rat (Male) | N-deisopropylation | CYP2C11, CYP3A2 | nih.gov |

| Human | O-demethylation | CYP2D6 | nih.gov | |

| 5-MeO-DMT | Rat | MAO-A-mediated deamination | MAO-A | nih.gov |

| Human | MAO-A-mediated deamination, O-demethylation | MAO-A, CYP2D6 | nih.govnih.gov |

Structure Activity Relationship Sar Studies Involving 5 Meo Dbt and Its Analogues

Influence of Indole (B1671886) Ring Substitutions on Pharmacological Activity and Metabolic Fate

The position and nature of substituents on the indole ring of a tryptamine (B22526) molecule profoundly affect its pharmacological profile and how it is processed in the body. The 5-methoxy group in 5-MeO-DBT is a key feature that differentiates its activity from other substituted tryptamines.

Research comparing tryptamines with substitutions at different positions on the indole ring reveals distinct binding profiles. For instance, substituting a group at the 5-position, as in 5-MeO-DMT or 5-MeO-DALT, generally results in high affinity for the 5-HT1A receptor. ljmu.ac.uk In contrast, substitutions at the 4-position, such as in psilocin (4-hydroxy-DMT), tend to produce lower affinity for 5-HT1A receptors compared to their 5-substituted isomers. ljmu.ac.uk A broad screening of substituted tryptamines confirmed that 5-substituted compounds generally exhibit high affinities for 5-HT1A receptors, leading to selectivity for 5-HT2A receptors versus 5-HT2C receptors, but not versus 5-HT1A receptors. researchgate.net Studies on a range of 5-MeO-tryptamines have demonstrated a consistent selectivity for 5-HT1A receptors over 5-HT2A receptors. nih.govnih.gov

The metabolic fate of 5-MeO-DBT is likely similar to that of its close and more extensively studied analogue, 5-MeO-DMT. The primary metabolic pathways for 5-MeO-DMT involve two main enzymatic processes. nih.gov The first is O-demethylation at the 5-position by the cytochrome P450 enzyme CYP2D6, which transforms the molecule into its active metabolite, bufotenine (B1668041) (5-hydroxy-N,N-dimethyltryptamine). nih.govwikipedia.org The second major pathway is oxidative deamination of the ethylamine (B1201723) side chain, mediated by monoamine oxidase A (MAO-A), which inactivates the compound, leading to the formation of 5-methoxyindoleacetic acid (5-MIAA). nih.govresearchgate.net Therefore, it is probable that 5-MeO-DBT is also metabolized via O-demethylation to 5-hydroxy-N,N-dibutyltryptamine (5-HO-DBT) and via deamination by MAO-A.

Impact of N,N-Dialkyl Substitutions on Receptor Binding and Functional Efficacy

The identity of the alkyl groups attached to the terminal nitrogen atom of the tryptamine side chain is a critical determinant of receptor binding affinity and functional efficacy. The N,N-dibutyl substitution in 5-MeO-DBT represents a significant increase in steric bulk compared to the more common N,N-dimethyl or N,N-diethyl variants.

Replacing the two methyl groups of 5-MeO-DMT with two butyl groups to form 5-MeO-DBT has a substantial impact on its functional activity. A key study assessing the activity of 21 substituted tryptamines at the 5-HT2A receptor found that 5-MeO-DBT was a partial agonist with the lowest efficacy of all compounds tested. nih.gov It exhibited an efficacy of only 17.5% relative to the maximal effect of 5-HT, which was significantly lower than that of DMT (38%). nih.gov This demonstrates that while the 5-methoxy indole core is retained, the increased bulk of the N,N-dibutyl groups drastically reduces the compound's ability to activate the 5-HT2A receptor.

In general, 5-MeO-DMT itself has a higher affinity for the 5-HT1A receptor compared to the 5-HT2A receptor. wikipedia.orgnih.gov This characteristic appears to be shared across many 5-methoxy-substituted tryptamines. nih.govnih.gov While direct binding data for 5-MeO-DBT is scarce, the low 5-HT2A efficacy suggests that the N,N-dibutyl groups are a key modulator of functional activity.

| Compound | 5-HT2A Ki (nM) | 5-HT2A Efficacy (%) | 5-HT1A Ki (nM) | Reference |

|---|---|---|---|---|

| DMT | 347 | 38% | 1190 | nih.gov |

| 5-MeO-DMT | 102 | - | 15.7 | nih.gov |

| 5-MeO-DBT | - | 17.5% | - | nih.gov |

Note: Ki is the inhibition constant, representing binding affinity (a lower value indicates higher affinity). Efficacy is relative to 5-HT's maximal effect. Dashes indicate data not available in the cited sources.

Systematic studies on the effect of N-alkyl substitution show that increasing the size of the alkyl chains from methyl to ethyl, propyl, and butyl has varied and complex effects on pharmacology.

Increasing the bulk of the N-alkyl substituents does not necessarily decrease binding affinity at the 5-HT2A receptor; for example, DMT, N,N-diethyltryptamine (DET), and N,N-dipropyltryptamine (DPT) have comparable affinities at this receptor. researchgate.netnih.gov However, efficacy can be significantly altered. While DPT can act as a full agonist at 5-HT2A, 5-MeO-DBT shows very low partial agonism, highlighting the dramatic influence of the butyl groups. nih.gov

The size of the N-alkyl groups also affects activity at other serotonin (B10506) receptor subtypes. Studies on 4-substituted tryptamines have shown that bulkier N-alkyl groups can lead to lower potency at 5-HT2C receptors but higher efficacy at 5-HT2B receptors. ljmu.ac.uknih.gov Furthermore, the molecular size of the amino group has been shown to be a significant factor influencing the affinity of 5-MeO-tryptamines for the serotonin transporter (SERT). nih.govnih.gov For instance, tryptamines with N-ethyl-N-propyl, N,N-dipropyl, or N,N-diisopropyl groups tend to have high efficacy at the 5-HT2B receptor. ljmu.ac.uk

| Compound | 5-HT2A Ki (nM) | 5-HT2A Potency (EC50, nM) | 5-HT2A Efficacy (%) | Reference |

|---|---|---|---|---|

| DMT | 347 | 527 | 38% | nih.gov |

| DET | 530 | 665 | 42% | nih.gov |

| DPT | 374 | 511 | 94% | nih.gov |

| 5-MeO-DPT | 84.1 | 109 | 99% | nih.gov |

| 5-MeO-DBT | - | - | 17.5% | nih.gov |

Note: Ki is the inhibition constant (affinity). EC50 is the half-maximal effective concentration (potency). Efficacy is relative to 5-HT's maximal effect. Dashes indicate data not available in the cited sources.

Computational Modeling and Predictive Approaches in SAR

Computational chemistry provides powerful tools for predicting the biological activity of molecules and understanding their interactions with protein targets, complementing experimental SAR studies.

One such method is Holographic Quantitative Structure-Activity Relationship (HQSAR), a 2D QSAR technique that correlates molecular fragments with biological activity. nih.gov HQSAR studies on tryptamine derivatives have been used to build models that predict binding affinity at various receptors, including 5-HT1A and 5-HT2A. nih.gov These models can generate contribution maps, which graphically illustrate how different atoms or fragments of a molecule, such as specific substituents on the indole ring, positively or negatively contribute to its activity. nih.gov For example, such models have shown that for binding at certain receptors, electronegative substituents at positions 5 and 7 of the indole ring can enhance activity. nih.gov

Molecular docking is another widely used computational technique that predicts the preferred orientation and binding affinity of a ligand when bound to a receptor's active site. nanobioletters.com Recent in silico studies have used molecular docking to compare the binding of 5-MeO-DMT and its non-hallucinogenic analogue, 6-MeO-DMT, to the 5-HT2A receptor. nanobioletters.com These studies calculate binding scores (e.g., gscores) and binding free energies (e.g., MM-GBSA) to estimate the stability and affinity of the ligand-receptor complex, providing insights that can guide the design of new compounds with desired pharmacological profiles. nanobioletters.com Such computational approaches are invaluable for rationalizing the experimental findings for compounds like 5-MeO-DBT and for predicting the activity of novel, untested tryptamine derivatives.

Neurobiological and Behavioral Research on 5 Meo Dbt in Preclinical Models

Neural Plasticity and Morphological Adaptations

Dendritic Spine Density Modulation

No studies have been published examining the influence of 5-MeO-DBT on dendritic spine density. Research in this area would involve microscopic imaging to determine if the compound can promote or inhibit the formation and maintenance of dendritic spines on neurons, which are critical for synaptic plasticity and learning.

Neurogenesis and Neuronal Survival

The effect of 5-MeO-DBT on neurogenesis and neuronal survival remains uninvestigated. Future preclinical studies would need to assess whether this compound can stimulate the birth of new neurons (neurogenesis) or protect existing neurons from cell death, particularly in brain regions like the hippocampus.

Gene Expression Alterations in Brain Regions

There is no available data on how 5-MeO-DBT may alter gene expression in the brain. Research in this domain would involve analyzing changes in the expression of immediate early genes (e.g., c-Fos, Arc) and other genes related to neuroplasticity and cellular function in response to the administration of the compound.

Preclinical Behavioral Assays for Functional Characterization

Functional characterization of 5-MeO-DBT in animal models has utilized several standard behavioral assays to probe its pharmacological effects. These studies have primarily involved rodent models to assess its potential for inducing hallucinogen-like responses and its impact on motor activity.

The head-twitch response (HTR) in rodents is a rapid, involuntary rotational shake of the head. It is considered a reliable behavioral proxy for hallucinogenic potential in humans and is primarily mediated by the activation of the serotonin (B10506) 2A (5-HT2A) receptor. biomolther.org Tryptamine (B22526) hallucinogens such as 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) are known to elicit head twitches in rodents. biomolther.orgresearchgate.net

Direct preclinical studies on the HTR-inducing capability of 5-MeO-DBT are not extensively documented in available scientific literature. However, research on its structural analog, N,N-dibutyltryptamine (DBT), shows that acute and repeated administration of DBT hydrochloride elicits HTR in mice. biomolther.orgkoreascience.kr The involvement of the 5-HT2A receptor in this response was confirmed, as the HTR induced by DBT was blocked by pretreatment with the 5-HT2A antagonist, ketanserin. biomolther.orgkoreascience.kr

Conversely, in vitro pharmacological studies on 5-MeO-DBT itself have revealed that it possesses a low efficacy at the 5-HT2A receptor compared to other tryptamines. nih.gov This suggests that while the dibutyltryptamine scaffold is capable of producing HTR, the addition of the 5-methoxy group in 5-MeO-DBT may attenuate this effect. This is further supported by research showing that 5-substituted tryptamines generally exhibit high affinity for 5-HT1A receptors and a wider range of affinities for 5-HT2A receptors. researchgate.net Given that HTR is strongly correlated with 5-HT2A receptor agonism, the low efficacy of 5-MeO-DBT at this target would predict a weak or absent head-twitch response.

Table 1: Receptor Efficacy of 5-MeO-DBT at the Human 5-HT2A Receptor Data sourced from Kozell et al. (2023)

| Compound | Efficacy at 5-HT2A Receptor (% of 5-HT) |

|---|---|

| 5-MeO-DBT | 17.5% |

| DMT (Reference) | 38% |

There is currently a lack of published research specifically investigating the effects of 5-Methoxy-N,N-dibutyltryptamine on social behavior in preclinical models. Standard assays, such as the social interaction test or the measurement of social-context-dependent ultrasonic vocalizations in rodents, have not been reported for this specific compound.

For context, studies on the related compound 5-MeO-DMT have shown that it can suppress social ultrasonic vocalizations produced during mating behavior in mice. However, without direct experimental data, it is not possible to conclude whether 5-MeO-DBT would produce similar or different effects on social behaviors.

Direct investigation of 5-MeO-DBT in established animal models of stress, anxiety, or depression, such as the forced swim test, elevated plus maze, or social defeat stress paradigms, has not been documented in the available scientific literature.

However, locomotor activity tests in Swiss Webster mice have shown that 5-MeO-DBT produces biphasic effects: an initial depressant phase followed by a stimulant phase. researchgate.netuthscsa.eduresearchgate.netresearchgate.net In one study, 5-MeO-DBT induced a 50-minute depressant phase on locomotion, followed by a 100-minute stimulant phase. researchgate.netresearchgate.net

Table 2: Effects of 5-MeO-DBT on Locomotor Activity in Mice Data sourced from Hill et al. (2025, conference abstract) researchgate.net

| Compound | Locomotor Effect Phase 1 | Duration | Locomotor Effect Phase 2 | Duration |

|---|---|---|---|---|

| 5-MeO-DBT | Depressant | 50 min | Stimulant | 100 min |

While these locomotor effects are not direct measures of stress or anxiety, in vitro pharmacological data provide a rationale for potential activity in these domains. Studies have shown that 5-substituted tryptamines, including 5-MeO-DBT, often have high affinity for the 5-HT1A receptor. nih.govresearchgate.net The 5-HT1A receptor is a well-validated target for anxiolytic and antidepressant medications. researchgate.net Therefore, the significant affinity of 5-MeO-DBT for the 5-HT1A receptor suggests that it could potentially modulate behaviors in stress-related paradigms, though this remains to be confirmed by direct in vivo testing.

Analytical and Forensic Science Applications of 5 Meo Dbt

Development and Validation of Analytical Reference Standards for 5-MeO-DBT

The accurate identification of novel psychoactive substances like 5-MeO-DBT is fundamentally reliant on the availability of well-characterized analytical reference standards. nih.govresearchgate.net These standards are crucial for the validation of analytical methods and for ensuring the accuracy and reliability of forensic laboratory results.

The synthesis and characterization of reference materials for tryptamines, including analogs of 5-MeO-DBT, are critical steps. nih.govresearchgate.netshulginresearch.net This process typically involves chemical synthesis followed by extensive analytical characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). nih.govresearchgate.netshulginresearch.net For instance, studies on related tryptamines have utilized ¹H and ¹³C NMR for structural elucidation, while Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed to determine fragmentation patterns and chromatographic behavior. nih.govresearchgate.netshulginresearch.net

Certified Reference Materials (CRMs) for a wide range of NPS, including various tryptamines, are available from commercial suppliers. cerilliant.comsigmaaldrich.comlgcstandards.com These CRMs are produced under rigorous quality control standards, such as ISO/IEC 17025 and ISO 17034, ensuring their suitability for use as calibrators and controls in quantitative analytical methods. sigmaaldrich.com The availability of a certified reference standard for 5-MeO-DBT, categorized as a tryptamine (B22526), is intended for research and forensic applications. caymanchem.com

Table 1: Analytical Characterization Techniques for Tryptamine Reference Standards

| Analytical Technique | Purpose | Key Findings for Related Tryptamines |

|---|---|---|

| ¹H and ¹³C NMR | Structural elucidation and confirmation of the chemical structure. | Differentiation between isomers is feasible. nih.govresearchgate.netshulginresearch.net |

| GC-EI-IT-MS | Determination of fragmentation patterns under electron ionization. | Identification of characteristic iminium ion base peaks and indole-related key ions. nih.govresearchgate.netshulginresearch.net |

| CI-IT-MS/MS | Provides additional structural information through chemical ionization. | Reveals the presence of specific ions in addition to the protonated molecule and iminium species. nih.govresearchgate.netshulginresearch.net |

Methodologies for Detection and Identification in Biological Matrices

The detection and quantification of 5-MeO-DBT and its metabolites in biological samples are essential for clinical and forensic toxicology. Various analytical techniques have been developed to identify these substances in matrices such as blood, urine, and hair.

Quantification in Blood and Urine Samples

Due to the rapid metabolism and resulting low concentrations of many tryptamines in biological fluids, highly sensitive analytical methods are required. numberanalytics.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of tryptamines in blood and urine due to its high sensitivity and selectivity. numberanalytics.comnumberanalytics.com Gas chromatography-mass spectrometry (GC-MS) is also utilized, sometimes after a derivatization step to improve the chromatographic properties of the analytes. researchgate.net

Method development for the quantification of tryptamines often involves a simple sample preparation step, such as protein precipitation, followed by optimized chromatographic separation. nih.gov For example, a validated LC-MS/MS method for the simultaneous analysis of 5-MeO-DMT and its metabolite bufotenine (B1668041) in mouse serum utilized a simple protein precipitation and achieved a linear range of 0.90–5,890 ng/mL for 5-MeO-DMT. nih.gov While specific validated methods for 5-MeO-DBT in blood and urine are not yet widely published, the methodologies developed for similar tryptamines provide a strong foundation. researchgate.netresearchgate.net

Challenges in the analysis of tryptamines in biological fluids include their potential instability and the presence of matrix effects, which can interfere with the analysis. numberanalytics.comnumberanalytics.com Strategies to overcome these challenges include the use of stabilizing agents and optimizing sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). numberanalytics.com

Table 2: Methodologies for Tryptamine Quantification in Blood and Urine

| Analytical Technique | Sample Preparation | Key Advantages | Reported Limits of Detection (for related tryptamines) |

|---|---|---|---|

| LC-MS/MS | Protein Precipitation, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | High sensitivity and selectivity. numberanalytics.com | 5 ng/mL in urine. researchgate.net |

Detection in Hair Samples for Retrospective Analysis

Hair analysis offers a longer window of detection for drug use, making it a valuable tool for retrospective analysis. thermofisher.comspringhillrecovery.com It can provide information on chronic or past exposure to substances, with a detection window that can extend back several months. thermofisher.comrecovered.org

Validated methods using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) have been developed for the targeted screening of numerous tryptamines in hair. usdtl.com One such method involved pulverizing hair samples and analyzing the supernatant after centrifugation, achieving successful validation for 16 tryptamines. usdtl.com In a study analyzing hair samples from suspected tryptamine users, 5-MeO-DiPT was detected in a significant number of cases. researchgate.net

The development of multi-analyte methods allows for the simultaneous screening of a wide range of new psychoactive substances, including tryptamines, in hair samples. drugsandalcohol.iersc.org These methods are crucial for forensic laboratories to keep pace with the dynamic nature of the NPS market. drugsandalcohol.ie While specific studies on the detection of 5-MeO-DBT in hair are still emerging, the established protocols for other tryptamines are directly applicable. researchgate.netresearchgate.net

Table 3: Hair Analysis for Tryptamine Detection

| Analytical Technique | Sample Preparation | Window of Detection | Key Findings for Related Tryptamines |

|---|---|---|---|

| UHPLC-MS/MS | Pulverization, Extraction | Up to 90 days or longer. springhillrecovery.comrecovered.org | Successful quantification of multiple tryptamines and their metabolites. usdtl.comresearchgate.net |

Forensic Characterization of Illicit and Novel Psychoactive Substance Samples

The forensic characterization of seized materials is a critical step in identifying the chemical composition of illicit products. The identification of 5-MeO-DBT itself was the result of the analysis of a designer drug sample. wikipedia.org Forensic laboratories routinely employ a variety of analytical techniques to identify unknown substances.

Gas chromatography-mass spectrometry (GC-MS) is often considered the gold standard for the chemical profiling of seized illicit drugs. mdpi.com However, for novel psychoactive substances where reference spectra may not be available, other techniques are essential. mdpi.com High-resolution mass spectrometry (HRMS) offers improved mass resolution and accuracy, aiding in the identification of unknown compounds. numberanalytics.com Techniques like Direct Analysis in Real Time (DART) coupled with HRMS can provide rapid screening and structural information for new tryptamines. squarespace.com

The differentiation of isomers is a significant challenge in forensic drug analysis, as many NPS have closely related structures. researchgate.netuva.nluva.nl Chromatographic separation, often enhanced by derivatization, is a key strategy to distinguish between isomers. researchgate.netuva.nl Furthermore, advanced mass spectrometric techniques, such as ion mobility spectrometry (IMS), can provide an additional dimension of separation to enhance the identification of isomeric compounds. numberanalytics.com

Current Challenges in Analytical and Forensic Detection of 5-MeO-DBT and Related Tryptamines

The detection and analysis of 5-MeO-DBT and other novel tryptamines present several ongoing challenges for the forensic and analytical communities.

A primary challenge is the sheer number and rapid emergence of new psychoactive substances. nih.gov This requires laboratories to constantly update their analytical methods and reference libraries to keep pace. The lack of available reference material for a newly encountered substance can significantly hinder its identification. nih.govresearchgate.net

The chemical instability of some tryptamines can lead to degradation during sample storage and analysis, potentially resulting in inaccurate quantification. numberanalytics.com Furthermore, the presence of complex biological matrices can cause ion suppression or enhancement in mass spectrometry-based methods, affecting the accuracy of the results. numberanalytics.comnumberanalytics.com

The existence of numerous positional isomers among tryptamines and other NPS classes poses a significant analytical challenge. researchgate.netuva.nluva.nl Standard GC-MS methods may not be sufficient to differentiate between these isomers, necessitating the use of more advanced and often multiple analytical techniques for unambiguous identification. uva.nluva.nl

Finally, the interpretation of analytical findings, particularly in a forensic context, requires careful consideration. Correlating detected concentrations of a substance with potential impairment is complex and often hampered by a lack of comprehensive pharmacological data for novel compounds. numberanalytics.comnumberanalytics.com

Historical Context and Regulatory Aspects of 5 Meo Dbt in Research

Historical Discovery and Initial Characterization of Substituted Tryptamines

Substituted tryptamines are a class of organic compounds that can be considered derivatives of tryptamine (B22526). wikipedia.org The core structure of these molecules includes an indole (B1671886) ring connected to an amino group by an ethyl sidechain. wikipedia.org Variations in this structure, through the substitution of other chemical groups, give rise to a wide array of compounds with diverse properties. wikipedia.org

The history of synthetic tryptamine chemistry dates back to the early 20th century. One of the most well-known tryptamines, N,N-dimethyltryptamine (DMT), was first synthesized in 1931 by Canadian chemist Richard Manske. researchgate.netpsychedelicreview.com However, its psychoactive properties were not discovered until 1956 by Stephen Szara, a Hungarian chemist and psychiatrist. psychedelicreview.com In 1946, DMT was identified as a naturally occurring compound, isolated from the root bark of Mimosa tenuiflora. nih.gov

Another significant compound in this family, 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), was first synthesized in 1935. wikipedia.org It was later isolated from the plant Dictyoloma incanescens in 1959. wikipedia.org These early discoveries laid the groundwork for the synthesis and characterization of a multitude of other substituted tryptamines, including 5-MeO-DBT, which was identified in a designer drug sample by a forensic laboratory in Slovenia in March 2021. wikipedia.org While analytical studies on 5-MeO-DBT have been conducted, pharmacological data remains unavailable. wikipedia.org

| Year | Discovery | Significance |

|---|---|---|

| 1931 | Synthesis of N,N-dimethyltryptamine (DMT) | First synthesis of a key psychoactive tryptamine. researchgate.netpsychedelicreview.com |

| 1935 | Synthesis of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Early synthesis of another significant psychoactive tryptamine. wikipedia.org |

| 1946 | Isolation of DMT from a natural source | Confirmed the natural occurrence of DMT. nih.gov |

| 1956 | Discovery of the psychoactive properties of DMT | Initiated research into the psychological effects of tryptamines. psychedelicreview.com |

| 1959 | Isolation of 5-MeO-DMT from a natural source | Confirmed the natural occurrence of 5-MeO-DMT. wikipedia.org |

| 2021 | Identification of 5-MeO-DBT in a designer drug sample | First reported identification of this specific compound. wikipedia.org |

Evolution of Scientific Inquiry into Tryptamine Derivatives

Scientific interest in tryptamine derivatives has evolved significantly since the mid-20th century. Initial research in the 1950s and 1960s focused on understanding the hallucinogenic properties of compounds like LSD and psilocybin. nih.gov This era saw a surge in studies exploring the potential of these substances to model psychosis and as adjuncts to psychotherapy.

Following a period of reduced research activity, recent years have witnessed a resurgence of scientific interest in the therapeutic potential of psychedelic compounds, including tryptamines. nih.govresearchgate.net Modern research is characterized by rigorous clinical trial methodologies and advanced neuroimaging techniques to investigate the mechanisms of action and potential clinical applications for conditions such as depression, anxiety, and post-traumatic stress disorder. nih.govbmj.com

While much of the contemporary focus has been on more well-known tryptamines like psilocybin and DMT, the broader class of tryptamine derivatives continues to be a subject of scientific curiosity. The synthesis and study of novel tryptamine derivatives contribute to a deeper understanding of structure-activity relationships and the pharmacology of the serotonergic system. nih.gov The emergence of new synthetic tryptamines, often identified in forensic contexts, highlights the ongoing evolution of this chemical class. nih.gov

Regulatory Classifications and Their Impact on Research Accessibility

The regulatory landscape for substituted tryptamines presents significant challenges to scientific research. Many of these compounds are classified as controlled substances in jurisdictions around the world, which impacts their accessibility for laboratory and clinical investigation.

In the United States, many tryptamines are classified as Schedule I substances under the Controlled Substances Act. wikipedia.org This classification indicates a high potential for abuse, no currently accepted medical use in treatment, and a lack of accepted safety for use under medical supervision. wikipedia.org Examples of tryptamines in Schedule I include DMT, 5-MeO-DMT, and psilocybin. wikipedia.orgservice.gov.uk While 5-MeO-DBT is not explicitly listed, it is likely to be considered a controlled substance analogue in the United States. wikipedia.org In Alabama, 5-MeO-DBT was made a Schedule I substance at the state level on September 13, 2024. wikipedia.org

Similarly, in the United Kingdom, many tryptamines are classified as Class A drugs under the Misuse of Drugs Act 1971, and are placed in Schedule 1 of the Misuse of Drugs Regulations 2001. service.gov.ukrelease.org.uklegislation.gov.uk This scheduling imposes strict controls on their possession, supply, and production. release.org.uk The generic definition for tryptamines in UK law is broad and covers many derivatives. service.gov.uk

| Compound | US Classification | UK Classification |

|---|---|---|

| N,N-dimethyltryptamine (DMT) | Schedule I wikipedia.org | Class A, Schedule 1 release.org.uk |

| 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) | Schedule I nih.gov | Class A, Schedule 1 release.org.uk |

| Psilocybin | Schedule I wikipedia.org | Class A, Schedule 1 service.gov.uk |

| 5-Methoxy-N,N-dibutyltryptamine (5-MeO-DBT) | Schedule I (Alabama) wikipedia.org; Likely a controlled substance analogue federally. | Likely covered under the generic definition for tryptamines as a Class A, Schedule 1 substance. service.gov.uk |

The Schedule I/Class A status of many tryptamines creates significant logistical and financial hurdles for researchers. researchgate.netbmj.com In the United States, researchers wishing to study Schedule I substances must obtain a registration from the Drug Enforcement Administration (DEA). dea.gov This process involves a detailed application outlining the research protocol, the qualifications of the researchers, and the security measures in place at the research facility. dea.gov Additionally, research with an unapproved drug, which includes Schedule I substances, requires an Investigational New Drug (IND) application to be filed with the Food and Drug Administration (FDA). wustl.edu

In the United Kingdom, a Home Office license is required to produce, possess, or supply Schedule 1 drugs for research purposes. bmj.com Obtaining these licenses can be a lengthy and bureaucratic process, often causing significant delays to research projects. bmj.com These regulatory requirements, while intended to prevent diversion and misuse, can stifle scientific inquiry and hinder the exploration of the potential therapeutic value of these compounds. researchgate.netbmj.com Recent discussions and reports from advisory bodies in the UK have acknowledged these barriers and have proposed measures to facilitate research with Schedule 1 substances. drugscience.org.uk

Future Directions and Identified Research Gaps for 5 Meo Dbt

Comprehensive Elucidation of 5-MeO-DBT Specific Pharmacological Mechanisms

While research has begun to characterize the pharmacological profile of various 5-methoxy-substituted tryptamines, a comprehensive understanding of 5-Methoxy-N,N-dibutyltryptamine (5-MeO-DBT) remains elusive. Future research should prioritize a detailed investigation into its receptor binding affinities and functional activities at a wider range of serotonin (B10506) (5-HT) receptor subtypes beyond the primary targets. Although studies have examined related compounds, specific data for 5-MeO-DBT is sparse. For instance, while many 5-MeO-tryptamines show selectivity for the 5-HT1A receptor over the 5-HT2A receptor, the precise binding profile and functional consequences for 5-MeO-DBT need to be determined. d-nb.infonih.gov Research has indicated that 5-MeO-DBT exhibits low efficacy at the 5-HT2A receptor compared to other tryptamines like DMT. nih.govresearchgate.net

Extensive In Vivo Preclinical Characterization of 5-MeO-DBT's Effects

Preclinical in vivo studies are essential to characterize the behavioral and physiological effects of 5-MeO-DBT. Initial studies in rodents have provided some preliminary data. In locomotor activity tests, 5-MeO-DBT was found to have a depressant phase followed by a stimulant phase. researchgate.netresearchgate.net However, in drug discrimination assays, it failed to substitute for the discriminative stimulus of DOM, a known hallucinogen, suggesting it may not share a similar abuse liability. researchgate.netresearchgate.net

Future in vivo research should expand upon these findings to include a broader range of behavioral assays. This could involve models of anxiety, depression, and cognition to explore potential therapeutic applications. nih.govnih.govusonainstitute.org Studies investigating its effects on thermoregulation and locomotor activity in mice would also provide valuable information. d-nb.info Given the lack of comprehensive preclinical data, systematic studies are needed to establish a clear profile of its in vivo effects. who.intnih.gov

Advanced Computational Modeling for Predictive Pharmacology and SAR

Advanced computational modeling techniques offer a powerful tool to accelerate the understanding of 5-MeO-DBT's pharmacology and to guide future drug design. numberanalytics.com Molecular docking simulations can predict the binding interactions of 5-MeO-DBT with various receptor targets, including different serotonin receptor subtypes. d-nb.infonih.govnanobioletters.com These in silico approaches can help to explain the observed binding affinities and functional activities, providing a molecular basis for its pharmacological profile. nanobioletters.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to explore the relationships between the chemical structure of tryptamine (B22526) derivatives and their biological activities. acs.orgbiomolther.org By systematically modifying the structure of 5-MeO-DBT in silico and predicting the resulting changes in pharmacological activity, researchers can identify key structural features that determine its effects. This can guide the synthesis of novel analogs with improved selectivity and therapeutic potential. researchgate.netnih.govresearchgate.net Such computational approaches have been successfully applied to other tryptamines and would be invaluable in elucidating the structure-activity relationships for 5-MeO-DBT. researchgate.net

Development of Standardized Analytical and Forensic Methodologies for Tryptamine Derivatives

The emergence of numerous tryptamine derivatives on the illicit drug market necessitates the development of standardized and robust analytical methods for their detection and characterization. researchgate.netmaps.orgsafetylit.org While general methods for tryptamine analysis exist, specific and validated protocols for 5-MeO-DBT are needed for forensic toxicology and clinical analysis.

Current analytical techniques for related compounds include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). numberanalytics.comnumberanalytics.comjst.go.jp These methods have proven effective for the identification and quantification of tryptamines in various matrices. nih.gov The development of high-resolution mass spectrometry (HRMS) and other advanced techniques could further enhance the specificity and sensitivity of detection. numberanalytics.com

Furthermore, establishing standardized extraction procedures from biological samples is crucial for reliable analysis. ufba.br Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) have been employed for other tryptamines and could be optimized for 5-MeO-DBT. numberanalytics.comjst.go.jp The creation of comprehensive analytical reference data for 5-MeO-DBT and its potential metabolites will be vital for forensic chemists and healthcare professionals. safetylit.org

Q & A

Q. Advanced Research Focus

- Primary metabolism : CYP2D6 mediates O-demethylation (as seen in 5-MeO-DMT), producing active metabolites like bufotenine. MAO-A inactivation via deamination is critical for clearance .

- Inhibition studies : Co-administration of MAO inhibitors (e.g., harmaline) increases systemic exposure, requiring dose adjustments in animal models .

Contradictions in metabolic stability may stem from interspecies CYP2D6 polymorphism or in vitro vs. in vivo model disparities .

How can researchers resolve contradictions in reported receptor binding affinities of 5-MeO-DBT analogs?

Advanced Research Focus

Discrepancies often arise from:

- Assay conditions : Differences in radioligand concentration (e.g., 0.5 nM vs. 2 nM [³H]ketanserin) or membrane preparation methods .

- Cell models : Endogenous receptor expression in native tissues vs. transfected systems.

Standardization using reference compounds (e.g., 5-HT) and orthogonal assays (e.g., functional vs. binding) improves cross-study comparability .

What experimental designs are optimal for assessing 5-MeO-DBT’s behavioral effects in preclinical models?

Q. Advanced Research Focus

- Dose-response studies : Administer 0.1–10 mg/kg (i.p. or s.c.) in rodents, monitoring locomotor activity (open-field test) or head-twitch response (5-HT2A activation) .

- MAO inhibition : Pre-treat with harmaline (2.5–5 mg/kg) to prolong 5-MeO-DBT’s half-life and amplify behavioral effects .

Contradictions in hyperactivity vs. sedation outcomes may reflect dose-dependent receptor saturation or metabolite activity .

What quality control measures ensure batch-to-batch consistency in 5-MeO-DBT research?

Q. Basic Research Focus

- Purity validation : HPLC (≥98% purity, C18 column, UV detection at 280 nm) .

- Structural confirmation : ¹H/¹³C NMR (e.g., δ 3.3–3.5 ppm for N-CH2 butyl groups) and high-resolution MS (m/z calculated for C19H28N2O: 300.2198) .

- Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.